molecular formula C9H12ClN3 B12336282 (2-Methylindazol-5-yl)methanamine hydrochloride

(2-Methylindazol-5-yl)methanamine hydrochloride

Cat. No.: B12336282
M. Wt: 197.66 g/mol
InChI Key: OGIWCLXTSRNFNX-UHFFFAOYSA-N
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Description

(2-Methylindazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.66 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylindazol-5-yl)methanamine hydrochloride typically involves the reaction of 2-methylindazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of bulk manufacturing processes. These processes often include the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methylindazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

(2-Methylindazol-5-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylindazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Biological Activity

(2-Methylindazol-5-yl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core, which is known for various biological activities. The presence of the methyl group at the 2-position and the amine functionality at the 5-position contributes to its pharmacological properties.

Anticancer Activity

The compound's potential anticancer activity is supported by studies involving similar indazole derivatives. For instance, compounds with structural similarities have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The exact mechanisms often involve interference with cell cycle progression and apoptotic pathways.

Case Study: Indazole Derivatives in Cancer Therapy
A recent investigation into indazole derivatives revealed that specific modifications enhanced their anticancer properties. For example, a study found that introducing halogen substitutions significantly improved the cytotoxicity against myeloid leukemia cells, suggesting a structure-activity relationship that could be exploited in further drug development .

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from related compounds:

  • Inhibition of Bacterial Enzymes : Similar compounds have been shown to inhibit key bacterial enzymes, disrupting cellular processes.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
  • Cell Cycle Arrest : Certain analogs have been observed to halt cell cycle progression at specific phases, leading to increased cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research on related indazole compounds indicates that substituents at specific positions can enhance or diminish activity:

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on Activity
2-positionEnhances antibacterial activity
5-positionCritical for anticancer efficacy
Halogen substitutionIncreases potency against cancer cells

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(2-methylindazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-12-6-8-4-7(5-10)2-3-9(8)11-12;/h2-4,6H,5,10H2,1H3;1H

InChI Key

OGIWCLXTSRNFNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CN.Cl

Origin of Product

United States

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